

A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3,5-Bis(trifluoromethyl)benzenethiol
Cat. No.:	B1297511

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This guide provides an in-depth look at **3,5-Bis(trifluoromethyl)benzenethiol**, a fluorinated aromatic thiol with significant applications in various fields of chemical synthesis.

Nomenclature and Synonyms

3,5-Bis(trifluoromethyl)benzenethiol is known by several alternative names in scientific literature and chemical supplier catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

Synonym	Source
3,5-Bis(trifluoromethyl)thiophenol	TCI, Sigma-Aldrich, LookChem
BTMBT	TCI
3,5-bis(trifluoromethyl)benzene-1-thiol	PubChem
Benzenethiol, 3,5-bis(trifluoromethyl)-	PubChem
alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-5-thio-m-xylene	Echemi
3,5-Bis(trifluoromethyl)phenyl mercaptan	Echemi

Physicochemical Properties

The unique properties of **3,5-Bis(trifluoromethyl)benzenethiol**, largely influenced by the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable reagent in organic synthesis. The following table summarizes its key quantitative data.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₄ F ₆ S	--INVALID-LINK--
Molecular Weight	246.17 g/mol	--INVALID-LINK--
CAS Number	130783-02-7	--INVALID-LINK--
Appearance	Clear colorless to slightly yellow liquid	--INVALID-LINK--
Boiling Point	167 °C (lit.)	--INVALID-LINK--
Melting Point	71 °C	--INVALID-LINK--
Density	1.46 g/mL at 25 °C (lit.)	--INVALID-LINK--
Refractive Index (n _{20/D})	1.442 (lit.)	--INVALID-LINK--
Flash Point	150.1 °F (65.6 °C) - closed cup	--INVALID-LINK--
Solubility	Insoluble in water; soluble in alcohol and ether	--INVALID-LINK--

Experimental Protocols

While specific protocols for direct reactions of **3,5-Bis(trifluoromethyl)benzenethiol** are proprietary or dispersed in complex literature, the synthesis of structurally related compounds provides valuable insight into the types of reactions and conditions where the 3,5-bis(trifluoromethyl)phenyl moiety is utilized. Below are detailed methodologies for the synthesis of compounds incorporating this key structural feature.

Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline

This protocol describes the nucleophilic aromatic substitution reaction between 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene.

Materials:

- (3,5-bis(trifluoromethyl)phenyl)methanamine
- 1-fluoro-2-nitrobenzene
- Potassium carbonate (K_2CO_3)
- Anhydrous N,N-dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Water (H_2O)
- Anhydrous sodium sulfate (Na_2SO_4)

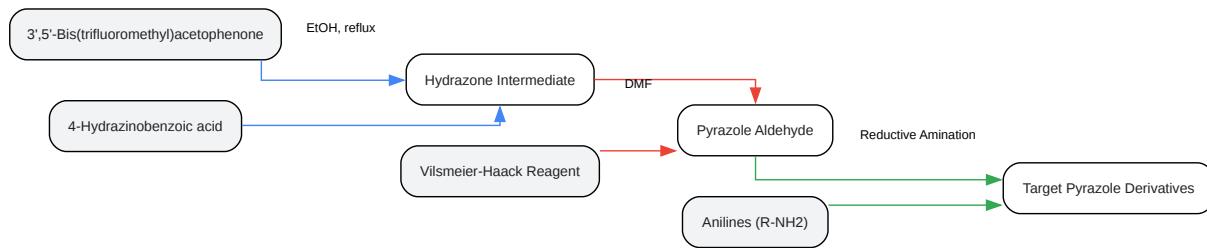
Procedure:

- A mixture of (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol, 2.43 g), 1-fluoro-2-nitrobenzene (10 mmol, 1.05 mL), and K_2CO_3 (10 mmol, 1.38 g) in anhydrous DMF (20 mL) is stirred at 25 °C for 72 hours.
- The reaction mixture is then diluted with H_2O (40 mL) and extracted with EtOAc (3 x 20 mL).
- The combined organic phases are dried over anhydrous Na_2SO_4 and filtered.
- The volatile components are evaporated in vacuo to yield the product.

Synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

This procedure details the reduction of a nitro group to an amine using catalytic hydrogenation.

Materials:


- N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline
- Palladium on carbon (10% Pd/C)
- Ethanol (EtOH)
- Celite®

Procedure:

- A mixture of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline (10.8 mmol, 3.93 g) and 10% Pd/C (100 mg) in EtOH (50 mL) is placed in a Paar shaker hydrogenation apparatus.
- The mixture is shaken under a hydrogen atmosphere (4 bar) at 25 °C for 6 hours.
- The reaction mixture is filtered through a plug of Celite® to remove the Pd/C catalyst.
- The volatile components are evaporated in vacuo to afford the diamine product.

Synthetic Pathway Visualization

The following diagram illustrates a synthetic workflow for the preparation of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria. This pathway starts from 3',5'-bis(trifluoromethyl)acetophenone, a related starting material, and showcases a multi-step synthesis that is relevant to drug discovery and development.

[Click to download full resolution via product page](#)

Caption: Synthetic route to pyrazole derivatives.

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzenethiol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297511#synonyms-for-3-5-bis-trifluoromethylbenzenethiol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com